N,9,9-Triphenyl-9H-fluoren-2-amine
Overview
Description
N,9,9-Triphenyl-9H-fluoren-2-amine is a chemical compound with the molecular formula C31H23N and a molecular weight of 409.52 g/mol . It is known for its unique structure, which includes a fluorenyl core substituted with three phenyl groups and an amine group at the 2-position. This compound is used primarily in scientific research and has various applications in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9,9-Triphenyl-9H-fluoren-2-amine typically involves the reaction of 9H-fluoren-2-amine with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the amine group to form the final product . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,9,9-Triphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
N,9,9-Triphenyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,9,9-Triphenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. In materials science, it acts as an electron donor or acceptor in organic semiconductors, facilitating charge transport. In biological applications, it interacts with cellular components, leading to fluorescence, which can be used for imaging purposes .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Diphenyl-9H-fluoren-2-amine
- 9,9-Dimethyl-9H-fluoren-2-amine
- 9,9-Diethyl-9H-fluoren-2-amine
Uniqueness
N,9,9-Triphenyl-9H-fluoren-2-amine is unique due to its three phenyl groups, which enhance its stability and electronic properties compared to similar compounds. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
IUPAC Name |
N,9,9-triphenylfluoren-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N/c1-4-12-23(13-5-1)31(24-14-6-2-7-15-24)29-19-11-10-18-27(29)28-21-20-26(22-30(28)31)32-25-16-8-3-9-17-25/h1-22,32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTJIFMXLBCLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.